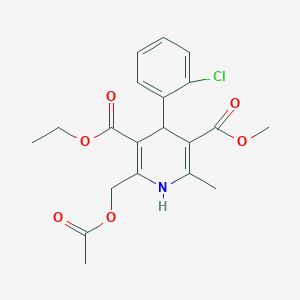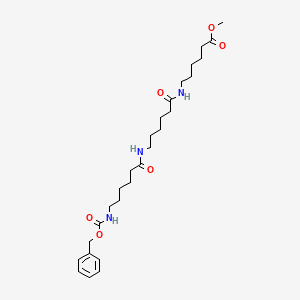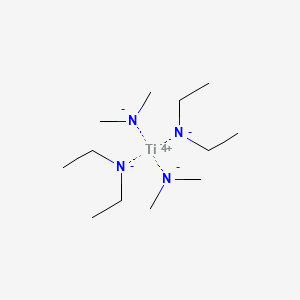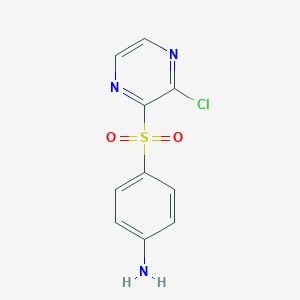
4-((3-Chloropyrazin-2-yl)sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloropyrazin-2-yl)sulfonyl)aniline is an organic compound with the molecular formula C10H8ClN3O2S. It is a derivative of pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its stability at room temperature and its solubility in organic solvents like dimethyl sulfoxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloropyrazin-2-yl)sulfonyl)aniline typically involves the reaction of 4-amino-2-(trimethoxysilyl)benzenesulfonic acid with 3-chloropyrazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Chloropyrazin-2-yl)sulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
4-((3-Chloropyrazin-2-yl)sulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-((3-Chloropyrazin-2-yl)sulfonyl)aniline involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cyclin-dependent kinase 2, which plays a role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing its normal function and leading to cell cycle arrest .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((6-Chloropyrazin-2-yl)amino)benzenesulfonamide: Similar structure but different functional groups.
4-(3-Chloropyrazin-2-yl)morpholine: Contains a morpholine ring instead of an aniline group
Uniqueness
4-((3-Chloropyrazin-2-yl)sulfonyl)aniline is unique due to its specific combination of a pyrazine ring and a sulfonyl aniline group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H8ClN3O2S |
|---|---|
Poids moléculaire |
269.71 g/mol |
Nom IUPAC |
4-(3-chloropyrazin-2-yl)sulfonylaniline |
InChI |
InChI=1S/C10H8ClN3O2S/c11-9-10(14-6-5-13-9)17(15,16)8-3-1-7(12)2-4-8/h1-6H,12H2 |
Clé InChI |
FNUHIPZGJTYGNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)C2=NC=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


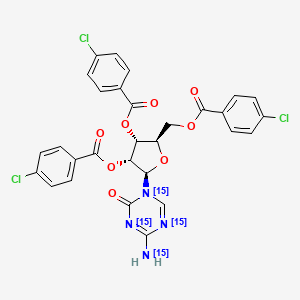
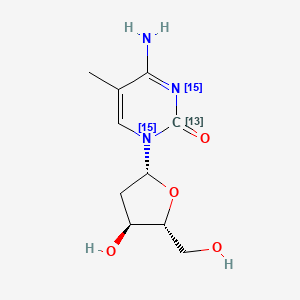
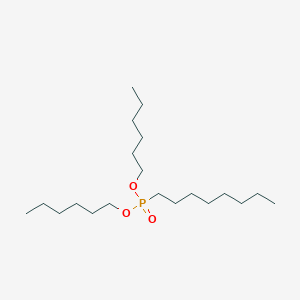
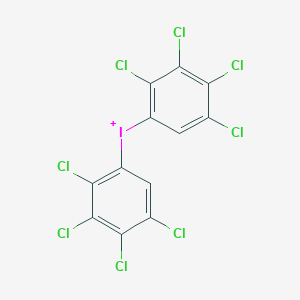


![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)

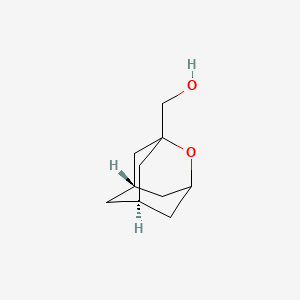
![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)
